Bone Marrow Sparing: ARQ-621 vs. Ispinesib and Filanesib
ARQ-621 demonstrates a favorable bone marrow safety profile relative to other Eg5 inhibitors. In preclinical xenograft models (MIA PaCa-2 and MDA-MB-231) at efficacious doses (3.0–12.5 mg/kg i.p., three times weekly), ARQ-621 produced no hematological changes [1]. In contrast, Ispinesib is associated with dose-limiting neutropenia in clinical studies [2], and Filanesib has been linked to febrile neutropenia and Grade 3/4 cytopenias in approximately 50% of patients [3].
| Evidence Dimension | Bone marrow toxicity / myelosuppression |
|---|---|
| Target Compound Data | No hematological changes observed in xenograft models; no evidence of bone marrow toxicity in preclinical safety studies |
| Comparator Or Baseline | Ispinesib: grade 2–3 neutropenia reported as DLT; Filanesib: febrile neutropenia and grade 3–4 cytopenias in ~50% of patients |
| Quantified Difference | ARQ-621 spared hematopoietic cells in preclinical models, while Ispinesib and Filanesib caused clinically significant myelosuppression |
| Conditions | ARQ-621: MIA PaCa-2 and MDA-MB-231 xenograft models, doses 3.0–12.5 mg/kg i.p. 3x/week; Ispinesib: Phase I solid tumor trials; Filanesib: Phase I/II multiple myeloma trials |
Why This Matters
Reduced myelosuppression enables potentially higher dosing and broader combinatorial potential without severe hematological compromise.
- [1] Chen C.R., Ali S., Uppalapati U., et al. Abstract #4604: Therapeutic potential of ARQ 621, a novel Eg5 kinesin inhibitor with low bone marrow toxicity. Cancer Res. 2009;69(9_Supplement):4604. View Source
- [2] Tang P.A., Siu L.L., Chen E.X., et al. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors. Invest New Drugs. 2011;29(3):467-72. View Source
- [3] Shah J.J., Feng L., Thomas S.K., et al. A phase 1 and 2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma. Cancer. 2017;123(23):4617-4626. View Source
